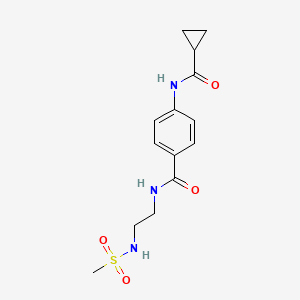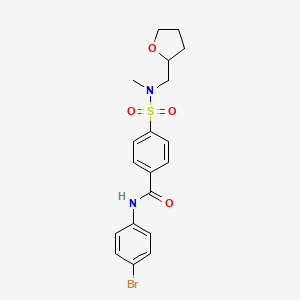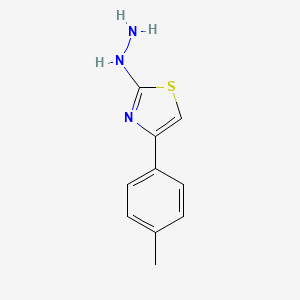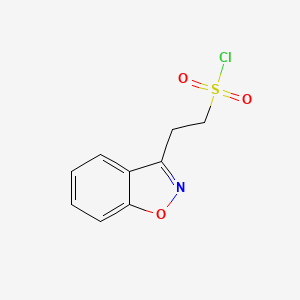
4-(cyclopropanecarboxamido)-N-(2-(methylsulfonamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(cyclopropanecarboxamido)-N-(2-(methylsulfonamido)ethyl)benzamide" appears to be a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. The papers provided discuss the synthesis and biological evaluation of benzamide inhibitors and cyclopropyl-derived benzamides, which are likely to share some structural or functional similarities with the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the functionalization of existing structures to enhance or modify their biological activity. Paper describes the optimization of benzamide and central ring components to identify a GlyT-1 inhibitor with in vivo activity. Although the exact synthesis of "this compound" is not detailed, the methods used in this paper could potentially be applied to its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological function. Paper discusses the intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, which suggests that the cyclopropyl group in the compound of interest could be similarly functionalized to achieve desired properties. The absence of silver or pivalate additives in the process described in paper indicates a potentially cleaner and more efficient synthesis route for such compounds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of various substituents. Paper describes the synthesis of new substituted cyclohexenone derivatives and their subsequent reaction to form N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide. This indicates that the cyclopropane carboxamide moiety in the compound of interest may undergo similar reactions, such as Claisen-Schmidt condensation, to form new derivatives with potential antimicrobial activities.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do provide insights into the properties of related compounds. For instance, the antimicrobial activity screening mentioned in paper suggests that the synthesized compounds exhibit biological activity, which could be a property of the compound as well. The spectral data (IR, NMR, Mass) used for characterization in paper could also be relevant for analyzing the physical and chemical properties of the compound of interest.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Structure Analysis
Enzyme Inhibition : Aromatic sulfonamide inhibitors, including derivatives similar in structure to "4-(cyclopropanecarboxamido)-N-(2-(methylsulfonamido)ethyl)benzamide," have been identified as potent inhibitors of carbonic anhydrases I, II, IV, and XII. These compounds exhibit nanomolar inhibitory concentrations, indicating their potential for therapeutic applications in diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Molecular Structure : Studies on the crystal and molecular structure of related sulfonamide compounds reveal detailed insights into their conformation and interactions. These analyses are crucial for understanding the compounds' biological activities and for designing new molecules with improved properties (Rehman et al., 2011).
Synthesis of Novel Compounds
- The synthesis of novel compounds based on the sulfonamide framework demonstrates the versatility of this chemical class in creating new molecules with potential biological activities. Studies have shown the synthesis of diverse derivatives, including those with potential insect-repellent and anti-bacterial properties, highlighting the broad applicability of sulfonamide derivatives in chemical research (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Pharmacological Characterization
- Pharmacological studies on related sulfonamide compounds reveal their potential as modulators of biological pathways, including those involved in neurotransmission and cellular signaling. This indicates the relevance of such compounds in developing new therapeutic agents targeting specific physiological processes (Ryder et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-(methanesulfonamido)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-22(20,21)16-9-8-15-13(18)10-4-6-12(7-5-10)17-14(19)11-2-3-11/h4-7,11,16H,2-3,8-9H2,1H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWTHWZBYPPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)
![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)

![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)
![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)
![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)
![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)


![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)
